![molecular formula C12H9ClN4O B1489707 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one CAS No. 1097095-35-6](/img/no-structure.png)

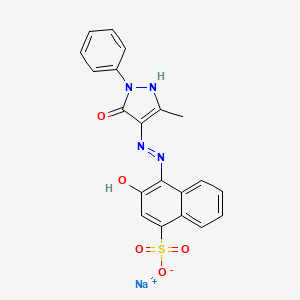

1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

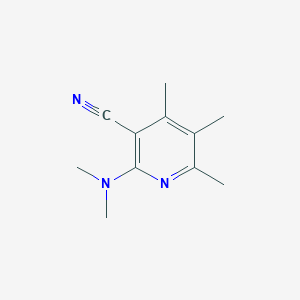

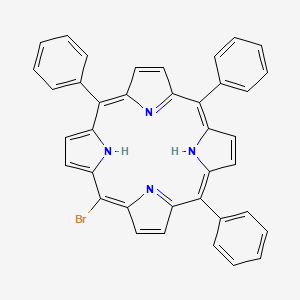

The compound “1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are known to exhibit a wide range of biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in various studies . For instance, one study reported the acid-catalysed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines .Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives, including “1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one”, involves different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives include the transformation of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, into pyrido[2,3-d]pyrimidin-5-one derivatives .Aplicaciones Científicas De Investigación

Antibacterial Activity

Pyrazolo[3,4-d]pyrimidines have been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. A study highlighted their effectiveness against Staphylococcus aureus and Escherichia coli .

Anti-Inflammatory Properties

These compounds have also been found to possess anti-inflammatory properties. Some derivatives were compared to indomethacin, a standard anti-inflammatory drug, and showed comparable activity with minimal ulcerogenic effects .

Anticancer Potential

Several studies have focused on the anticancer screening of pyrazolo[3,4-d]pyrimidine derivatives. They have been tested in vitro against various cancer cell lines, indicating potential as anticancer agents .

Enzyme Inhibition

Some pyrazolo[3,4-d]pyrimidines have shown inhibitory activity against specific enzymes. For instance, certain derivatives exhibited inhibitory activity against the MCF-7 breast cancer cell line .

Biological Activity Hybrid Molecules

Research has been conducted on hybrid molecules containing both pyrazolopyrimidine and 1,2,3-triazole skeletons, which are reported to have biological activity .

MDPI - Antibacterial Evaluation MDPI - Anti-Inflammatory Springer - Anticancer Screening Springer - Enzyme Inhibition ResearchGate - Biological Activity Hybrid Molecules

Direcciones Futuras

The future directions for research on pyrazolo[3,4-d]pyrimidine derivatives, including “1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one”, involve further exploration of their biological activities and potential applications in medicinal chemistry . This includes the design of new selective, effective, and safe anticancer agents .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one involves the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate to form ethyl 3-(3-chlorophenyl)-3-oxopropanoate, which is then reacted with guanidine to form 1-(3-chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one.", "Starting Materials": [ "3-chlorobenzaldehyde", "ethyl acetoacetate", "guanidine" ], "Reaction": [ "Step 1: Condensation of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form ethyl 3-(3-chlorophenyl)-3-oxopropanoate.", "Step 2: Reaction of ethyl 3-(3-chlorophenyl)-3-oxopropanoate with guanidine in the presence of a catalyst such as p-toluenesulfonic acid to form 1-(3-chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one.", "Step 3: Purification of the product by recrystallization or column chromatography." ] } | |

Número CAS |

1097095-35-6 |

Nombre del producto |

1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one |

Fórmula molecular |

C12H9ClN4O |

Peso molecular |

260.68 g/mol |

Nombre IUPAC |

1-(3-chlorophenyl)-6-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C12H9ClN4O/c1-7-15-11-10(12(18)16-7)6-14-17(11)9-4-2-3-8(13)5-9/h2-6H,1H3,(H,15,16,18) |

Clave InChI |

FGNFLLALMJCHAE-UHFFFAOYSA-N |

SMILES |

CC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C(=O)N1 |

SMILES canónico |

CC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C(=O)N1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(morpholinoamino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B1489630.png)

![[4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-pyrrolidin-1-yl-methanone](/img/structure/B1489634.png)

![2-(2-Cyclohexylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1489645.png)

![2-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzonitrile](/img/structure/B1489646.png)